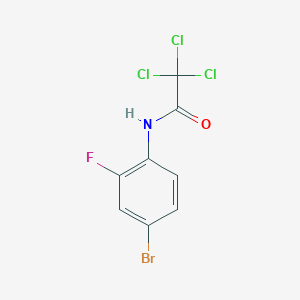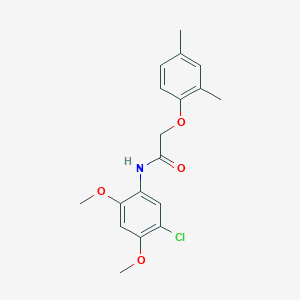
N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide, commonly known as BFTCA, is a synthetic compound that has attracted attention from researchers due to its potential applications in the field of medicinal chemistry. BFTCA is a halogenated derivative of trichloroacetamide, which has been extensively studied for its biological activities.
Wirkmechanismus
The mechanism of action of BFTCA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BFTCA has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying histone proteins. This inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, which contributes to the antitumor activity of BFTCA.
Biochemical and Physiological Effects:
BFTCA has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, BFTCA has been shown to induce autophagy, a process by which cells degrade and recycle their own components. Autophagy is important for maintaining cellular homeostasis and has been implicated in various diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BFTCA in lab experiments is its high potency and selectivity. BFTCA has been shown to have low toxicity in normal cells, which makes it a promising candidate for further development as a therapeutic agent. However, a limitation of using BFTCA in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on BFTCA. One area of interest is in the development of BFTCA derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of research is in the identification of the molecular targets of BFTCA, which could lead to the development of more specific and effective therapeutic agents. Additionally, further studies are needed to investigate the potential of BFTCA in combination with other drugs or therapies for the treatment of cancer and other diseases.
Synthesemethoden
BFTCA can be synthesized by reacting 4-bromo-2-fluoroaniline with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chlorine atoms on the trichloroacetyl group by the amino group on the aniline ring. The resulting product is a white crystalline solid that can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
BFTCA has been investigated for its potential as a therapeutic agent in various diseases. One of the most promising applications of BFTCA is in the treatment of cancer. Studies have shown that BFTCA has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. BFTCA induces apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway.
Another area of research for BFTCA is in the treatment of inflammation. BFTCA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages. This suggests that BFTCA may have potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl3FNO/c9-4-1-2-6(5(13)3-4)14-7(15)8(10,11)12/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZORKVPOZQEPER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl3FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223567 | |
| Record name | N-(4-Bromo-2-fluorophenyl)-2,2,2-trichloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide | |
CAS RN |
349612-21-1 | |
| Record name | N-(4-Bromo-2-fluorophenyl)-2,2,2-trichloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349612-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-2-fluorophenyl)-2,2,2-trichloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5692397.png)



![2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B5692411.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5692435.png)
![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5692467.png)



![3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5692495.png)